

# ML353: A Highly Selective Silent Allosteric Modulator of the mGlu5 Receptor

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## Compound of Interest

Compound Name: ML353

Cat. No.: B11930720

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For researchers, scientists, and drug development professionals, **ML353** has emerged as a potent and selective tool for probing the function of the metabotropic glutamate receptor 5 (mGlu5). This comparison guide provides an objective overview of **ML353**'s selectivity profile against other mGlu receptors, supported by experimental data and detailed methodologies.

**ML353** is a silent allosteric modulator (SAM) of the mGlu5 receptor, binding to a topographically distinct site from the endogenous ligand glutamate. This interaction does not alter the receptor's response to glutamate but can block the binding of other allosteric modulators. With a high affinity for mGlu5, evidenced by a  $K_i$  value of 18.2 nM, **ML353** offers a valuable tool for dissecting the specific roles of this receptor in complex biological systems.<sup>[1]</sup>

## Superior Selectivity Profile of ML353

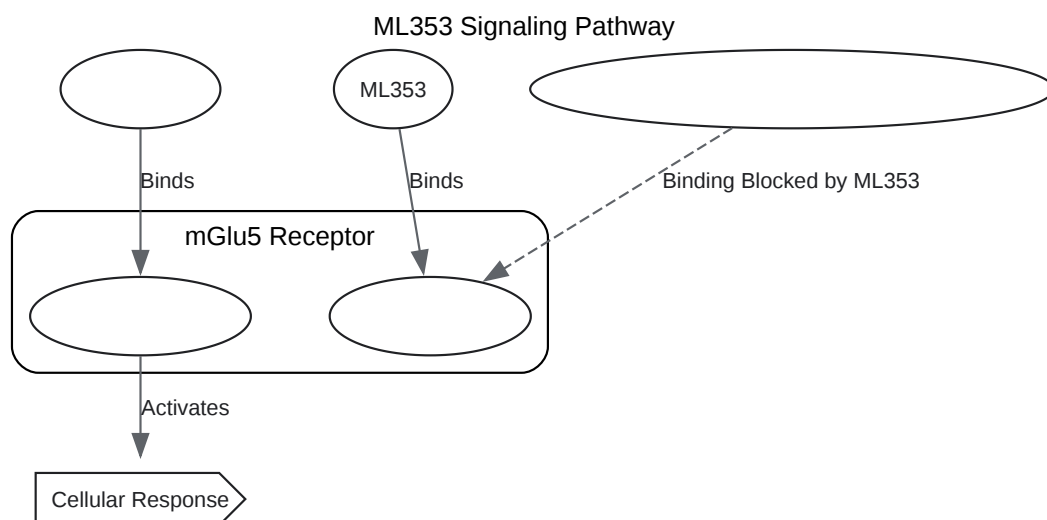
A key advantage of **ML353** is its exceptional selectivity for the mGlu5 receptor over other mGlu receptor subtypes. Experimental data demonstrates that **ML353** exhibits greater than 200-fold selectivity for mGlu5 over mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8. This high degree of selectivity minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to the modulation of mGlu5.

| Receptor Subtype | ML353 Activity (IC50 or Ki) | Selectivity Fold vs. mGlu5 |
|------------------|-----------------------------|----------------------------|
| mGlu5            | 18.2 nM (Ki)                | -                          |
| mGlu1            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu2            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu3            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu4            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu6            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu7            | > 10 $\mu$ M (IC50)         | > 549                      |
| mGlu8            | > 10 $\mu$ M (IC50)         | > 549                      |

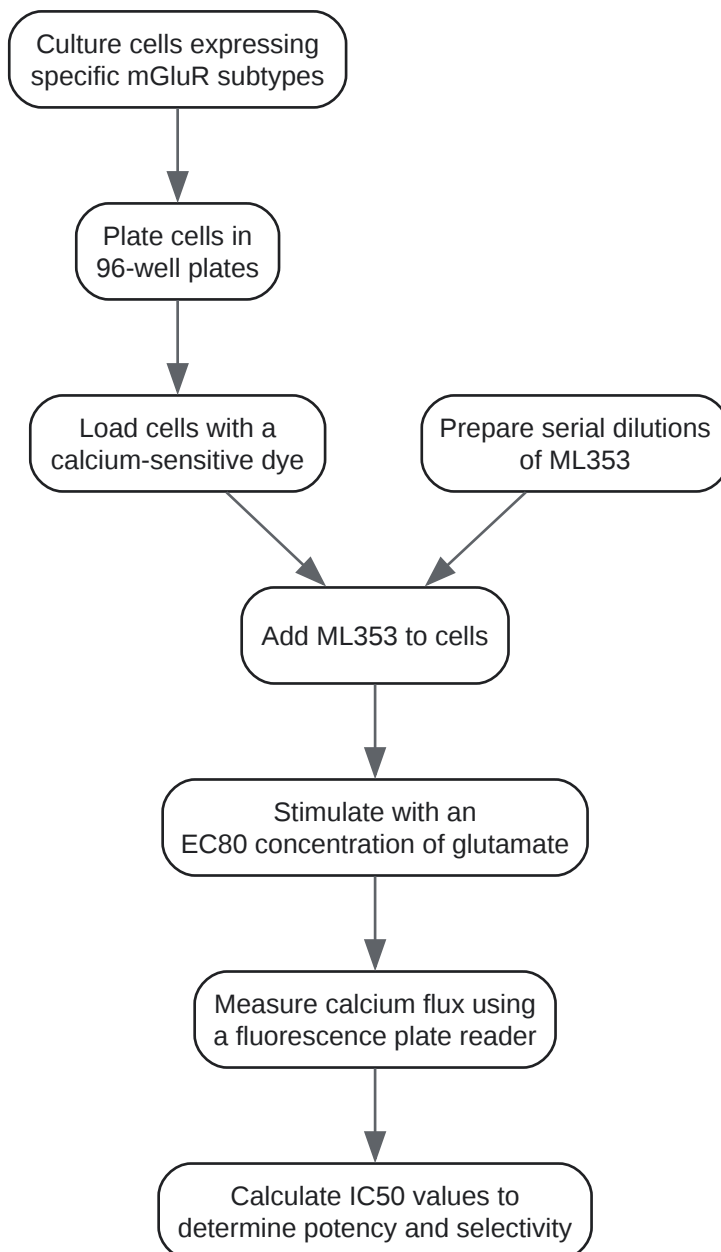
Table 1: Selectivity profile of **ML353** against mGlu receptor subtypes. Data derived from functional calcium mobilization assays.

## Understanding ML353's Mechanism of Action

**ML353** functions as a silent allosteric modulator. This means it binds to an allosteric site on the mGlu5 receptor but does not, on its own, activate the receptor or affect the signaling induced by the binding of the natural ligand, glutamate, to its orthosteric site. However, by occupying the allosteric site, **ML353** can prevent other allosteric modulators, such as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), from binding and exerting their effects.



## Experimental Workflow for ML353 Selectivity



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## References

- 1. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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